molecular formula C9H14N2O2S B1596864 Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate CAS No. 82586-66-1

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Cat. No.: B1596864
CAS No.: 82586-66-1
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
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Description

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Properties

IUPAC Name

ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-14-8(10-7)5-11(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZZKIFUEGPCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002804
Record name Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-66-1
Record name 4-Thiazolecarboxylic acid, 2-[(dimethylamino)methyl]-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
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Record name Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
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Record name Ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is primarily investigated for its potential therapeutic properties.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from the thiazole scaffold have been tested against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). These studies indicate that certain derivatives can inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundHepG215
Thiazole derivative APC1210
Thiazole derivative BA54920

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit broad-spectrum activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Biological Research

In biological research, the compound serves as a critical building block for synthesizing more complex molecules.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industrial sectors.

Dyes and Pigments

Thiazole derivatives are utilized in the production of dyes and pigments due to their ability to form stable complexes with metal ions, which are essential for color development in textile and paint industries .

Corrosion Inhibition

Recent studies have highlighted the compound's effectiveness as a corrosion inhibitor for metals like aluminum in acidic environments. The presence of the thiazole ring enhances its adsorption on metal surfaces, thereby preventing corrosion .

Table 3: Corrosion Inhibition Efficiency

Compound NameMetal TypeCorrosion Rate Reduction (%)Reference
This compoundAA606175
Thiazole derivative CSteel60

Case Study 1: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized various thiazole derivatives and evaluated their antiproliferative activity against several human cancer cell lines. Among these, this compound exhibited selective action against glioblastoma cells while maintaining low toxicity towards normal cells .

Case Study 2: Corrosion Inhibition Analysis

In a corrosion study, this compound was tested on AA6061 alloy in hydrochloric acid media. The results demonstrated a significant reduction in corrosion rates, confirming its potential as an effective corrosion inhibitor in industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, it can act as a ligand for estrogen receptors and adenosine receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxylate group. The presence of the dimethylamino group enhances its solubility and potential bioactivity.

The primary mechanism of action for this compound involves its interaction with UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts peptidoglycan biosynthesis, leading to bacterial cell death. This mechanism positions it as a candidate for antimicrobial therapies.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with studies reporting minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

The compound has also been explored for its anticancer activities. It has been noted to modulate cellular signaling pathways and gene expression, which can lead to inhibited growth in certain cancer cell lines. The specific effects on cancer cells include inducing apoptosis and disrupting mitotic processes .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of approximately 0.06 µg/ml (240 nM), outperforming traditional antibiotics like isoniazid .
  • Cancer Cell Studies : In vitro studies revealed that this compound could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cell death rates .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to favorable solubility and stability characteristics. Its metabolism primarily occurs in the liver, where it can produce both active and inactive metabolites.

Dosage Effects

Dosage studies indicate that lower concentrations of this compound can exert beneficial effects without significant toxicity, making it a promising candidate for further therapeutic development.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50Reference
AntimicrobialMycobacterium tuberculosis0.06 µg/ml (240 nM)
AnticancerVarious cancer cell linesVaries (inhibitory effects observed)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
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Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

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